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molecular formula C9H7ClN2O2 B8699247 N-1,2-Benzisoxazol-3-yl-2-chloroacetamide

N-1,2-Benzisoxazol-3-yl-2-chloroacetamide

Cat. No. B8699247
M. Wt: 210.62 g/mol
InChI Key: NXRAWYLWZRVZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329729B2

Procedure details

To a mixture of benzo[d]isoxazol-3-ylamine (1 g) and cesium carbonate (2.42 g) in dry DMF (20 mL), stirred at rt, was added bromoacetyl chloride (0.62 mL) by dropwise addition. After stirring the mixture for 8 hours, the reaction was poured into water (100 mL) and the products extracted into ether (2×200 mL). The combined extracts were dried over magnesium sulfate and concentrated to dryness. The crude product was purified on silica gel using ether/isohexane (4/6) to afford the sub-titled compound as a colourless solid (0.5 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([NH2:10])=[N:2]1.[C:11](=[O:14])([O-])[O-].[Cs+].[Cs+].BrC[C:19]([Cl:21])=O.O>CN(C=O)C>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([NH:10][C:11](=[O:14])[CH2:19][Cl:21])=[N:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1N=C(C2=C1C=CC=C2)N
Name
cesium carbonate
Quantity
2.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
BrCC(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by dropwise addition
STIRRING
Type
STIRRING
Details
After stirring the mixture for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the products extracted into ether (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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